molecular formula C5H8F3NO B1442497 2-(Trifluoromethyl)morpholine CAS No. 1196532-95-2

2-(Trifluoromethyl)morpholine

Cat. No. B1442497
M. Wt: 155.12 g/mol
InChI Key: OVAZCYUQNNFOKS-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .


Synthesis Analysis

The synthesis of morpholines, including 2-(Trifluoromethyl)morpholine, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)morpholine can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . The molecular weight of the hydrochloride version of this compound is 191.58 .


Chemical Reactions Analysis

The trifluoromethyl group in 2-(Trifluoromethyl)morpholine can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Crop-Protection Products

    • Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Various methods of synthesizing 2,3,5-DCTF have been reported .
  • FDA-Approved Drugs

    • Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
    • This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • FDA-Approved Drugs

    • Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
    • This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
    • This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Synthesis of Specific Compounds

    • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine and (2R)-2-(trifluoromethyl)morpholine hydrochloride are specific compounds that can be synthesized using trifluoromethyl-containing compounds.
  • FDA-Approved Drugs

    • Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
    • This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • One-Pot Synthesis of Trifluoromethyl Amines

    • A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .
    • The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .
  • Rapid Access to Diverse, Trifluoromethyl-Substituted Alkenes

    • Two complementary strategies were envisioned: (1) employment of cores with α-trifluoromethyl-β-silyl alcohols as “masked” trifluoromethyl alkenes, thus allowing molecular complexity to be installed without incurring undesired side reactions of the alkene; (2) utilization of a solid, bench-stable organotrifluoroborate reagent for rapid .

properties

IUPAC Name

2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Nonnenmacher, F Grellepois, C Portella - 2009 - Wiley Online Library
The synthesis of morpholines and oxazepanes derivatives containing a trifluoromethyl group on a quaternary carbon has been achieved from a common enantiopure O‐allyl amino …
JD Newman, P Shah, J Chopra, E Shi, ME McFadden… - bioRxiv, 2021 - biorxiv.org
… To a flask purged and backfilled under nitrogen was added a solution of 2-trifluoromethyl-morpholine (100 mg, 0.522 mmol) in 0.5 mL dry acetone. Triethylamine (0.109 mL, 0.783 mmol…
Number of citations: 1 www.biorxiv.org
AV Shcherbatiuk, OS Shyshlyk, DV Yarmoliuk… - Tetrahedron, 2013 - Elsevier
2- and 3-Trifluoromethylmorpholines were prepared in racemic and optically active forms. The synthesis commenced from the commercially available 2-trifluoromethyloxirane. The …
Number of citations: 31 www.sciencedirect.com
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Commercial compound databases represent rich sources of potential starting points for pharmaceutical and agrochemical product development. Routine insecticidal …
Number of citations: 15 onlinelibrary.wiley.com
M Durcik, AE Cotman, Z Toplak, S Mozina… - Journal of medicinal …, 2023 - ACS Publications
A new series of dual low nanomolar benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV were developed. The resulting compounds show excellent broad-spectrum …
Number of citations: 3 pubs.acs.org
MJ Boyd, PN Collier, MP Clark, H Deng… - Journal of medicinal …, 2021 - ACS Publications
In our efforts to identify novel small molecule inhibitors for the treatment of adrenoleukodystrophy (ALD), we conducted a high-throughput radiometric screen for inhibitors of elongation …
Number of citations: 4 pubs.acs.org

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